2'-butyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Spiro compound formation: The spiro linkage is formed by cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .
Scientific Research Applications
2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds have shown various biological activities, including anticancer and antifungal properties.
Uniqueness
2’-butyl-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and specificity .
Properties
Molecular Formula |
C20H24N4O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-2-3-12-24-18(26)15-9-5-4-8-14(15)16(20(24)10-6-7-11-20)17(25)22-19-23-21-13-27-19/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,22,23,25) |
InChI Key |
CNLCXWQVNAVRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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